2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide
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Overview
Description
2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a pyridine ring, which is further connected to an amino-propanamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Attachment to Pyridine: The piperidine ring is then attached to a pyridine ring through a nucleophilic substitution reaction.
Introduction of the Amino-Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Piperidine Derivatives: Widely used in drug discovery for their diverse biological activities.
Uniqueness
2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N4O |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-amino-N-(6-piperidin-1-ylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C13H20N4O/c1-10(14)13(18)16-11-5-6-12(15-9-11)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,14H2,1H3,(H,16,18) |
InChI Key |
LRPNQZDOUTXNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CN=C(C=C1)N2CCCCC2)N |
Origin of Product |
United States |
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